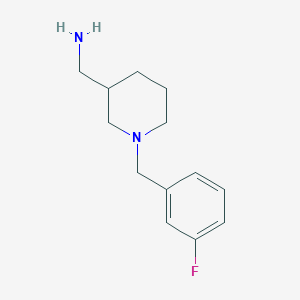
2,4-Dithiothymidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4-Dithiothymidine is a modified nucleoside derivative of thymidine, where the oxygen atoms at positions 2 and 4 of the thymine base are replaced by sulfur atoms.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dithiothymidine typically involves the thionation of thymidine. One common method is the reaction of thymidine with Lawesson’s reagent or phosphorus pentasulfide (P4S10) under controlled conditions. The reaction is usually carried out in an inert solvent such as toluene or dichloromethane at elevated temperatures .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing purification techniques such as recrystallization or chromatography .
Analyse Chemischer Reaktionen
Types of Reactions
2,4-Dithiothymidine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can revert the sulfur atoms back to their original oxygen state.
Substitution: The sulfur atoms can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (mCPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like thiols or amines can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups at the sulfur positions .
Wissenschaftliche Forschungsanwendungen
2,4-Dithiothymidine has several applications in scientific research:
Wirkmechanismus
The mechanism by which 2,4-Dithiothymidine exerts its effects involves the generation of reactive oxygen species (ROS) upon light activation. These ROS can cause damage to cellular components, leading to cell death. The compound’s incorporation into DNA also affects the DNA’s photophysical properties, making it a useful tool in studying DNA damage and repair mechanisms .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,6-Dithiopurine: Another thionated nucleobase with similar photophysical properties.
4-Thiothymidine: A singly thionated derivative of thymidine with applications in photodynamic therapy.
Uniqueness
2,4-Dithiothymidine is unique due to the presence of two sulfur atoms, which significantly enhances its photophysical properties compared to singly thionated compounds. This makes it a more effective photosensitizer and a valuable tool in scientific research .
Eigenschaften
CAS-Nummer |
28585-52-6 |
|---|---|
Molekularformel |
C10H14N2O3S2 |
Molekulargewicht |
274.4 g/mol |
IUPAC-Name |
1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dithione |
InChI |
InChI=1S/C10H14N2O3S2/c1-5-3-12(10(17)11-9(5)16)8-2-6(14)7(4-13)15-8/h3,6-8,13-14H,2,4H2,1H3,(H,11,16,17)/t6-,7+,8+/m0/s1 |
InChI-Schlüssel |
YWVRYVKUVBITIN-XLPZGREQSA-N |
Isomerische SMILES |
CC1=CN(C(=S)NC1=S)[C@H]2C[C@@H]([C@H](O2)CO)O |
Kanonische SMILES |
CC1=CN(C(=S)NC1=S)C2CC(C(O2)CO)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


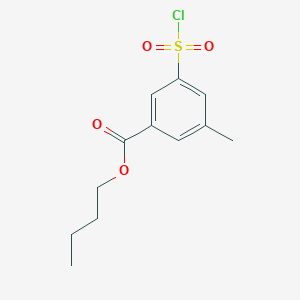
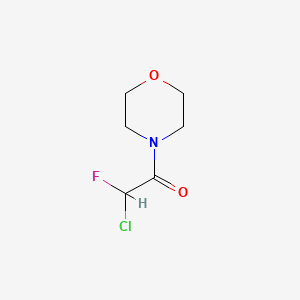
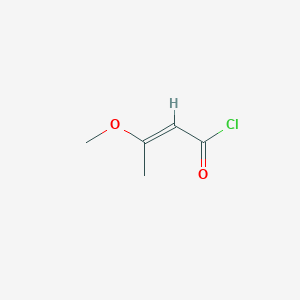
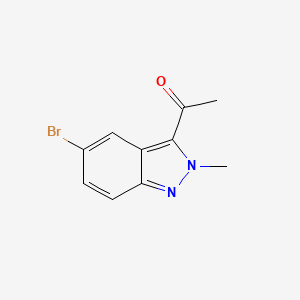
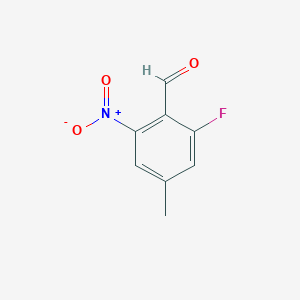
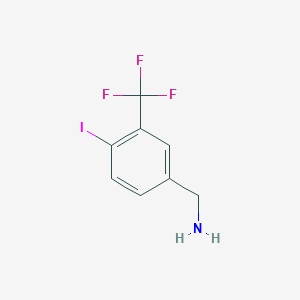
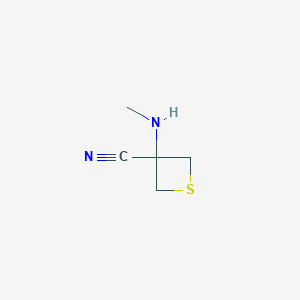
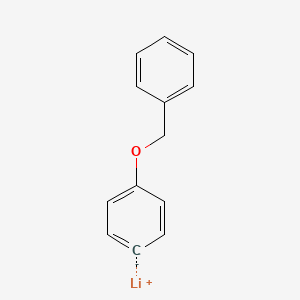

![1-(Pyrazolo[1,5-a]pyridin-6-yl)ethan-1-one](/img/structure/B12846595.png)

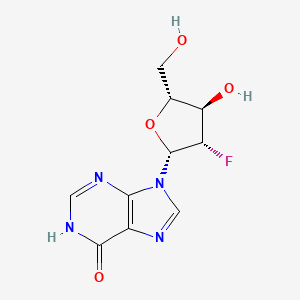
![Bis[PerfluorotetradecylEthyl] Hydrogen Phosphate](/img/structure/B12846603.png)
